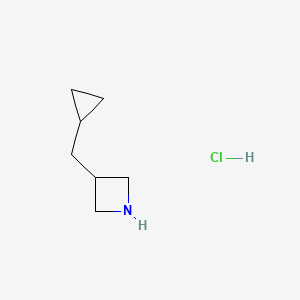

3-(Cyclopropylmethyl)azetidine hydrochloride

Descripción

3-(Cyclopropylmethyl)azetidine hydrochloride is an organic compound featuring a four-membered azetidine ring substituted with a cyclopropylmethyl group. It is cataloged under CAS 2031258-91-8 and is available from suppliers such as American Elements for life science applications . However, discrepancies exist in the provided the molecular formula in (C₁₃H₂₀N₂O₅S, MW 316.38) conflicts with the expected structure, which should approximate C₇H₁₄N·HCl (theoretical MW ~147.65). This inconsistency underscores the need for verification via primary sources or authoritative databases.

Propiedades

IUPAC Name |

3-(cyclopropylmethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-6(1)3-7-4-8-5-7;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAGUKWEHJWHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with a suitable azetidine precursor in the presence of a strong acid like hydrochloric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to optimize the yield and purity of the final product. The use of continuous flow reactors is also common to enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyclopropylmethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of cyclopropylmethyl ketones or carboxylic acids.

Reduction: Formation of cyclopropylmethylamines.

Substitution: Formation of various substituted azetidines or ring-opened products.

Aplicaciones Científicas De Investigación

3-(Cyclopropylmethyl)azetidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Studied for its potential as a bioactive molecule in drug discovery.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(Cyclopropylmethyl)azetidine hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with biological molecules or catalyze chemical reactions. The compound’s unique structure allows it to participate in various pathways, including nucleophilic addition and substitution reactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous azetidine and heterocyclic derivatives, emphasizing substituent effects, ring size, and applications.

Table 1: Structural and Physicochemical Comparisons

Key Findings:

Ring Size and Reactivity: Azetidine (4-membered ring) exhibits greater ring strain than pyrrolidine (5-membered), influencing reactivity. Azetidines are increasingly used in drug design due to their compact geometry, which improves target binding .

Substituent Effects: Cyclopropylmethyl: Enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates . Sulfonyl Groups (e.g., 3-(Ethylsulfonyl)azetidine HCl): Increase polarity and water solubility, advantageous for formulations . Aromatic Substituents (e.g., 3-(4-Fluorophenoxy)azetidine HCl): Improve binding affinity to receptors like serotonin transporters .

Market Trends: 3-(4-Fluorophenoxy)azetidine HCl has seen rising demand (2020–2025) due to applications in antidepressants and antipsychotics .

Safety Profiles :

- Pyrrolidine derivatives (e.g., 3-(Cyclopropylmethyl)pyrrolidine HCl) are classified as irritants, necessitating careful handling .

Actividad Biológica

3-(Cyclopropylmethyl)azetidine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C7H13N·HCl. This compound exhibits significant biological activity and has garnered attention in various fields including medicinal chemistry, drug discovery, and organic synthesis. Its unique structural properties, particularly the ring strain associated with the azetidine ring, contribute to its reactivity and potential therapeutic applications.

Chemical Structure

- Molecular Formula : C7H13N·HCl

- Molecular Weight : 161.64 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization of Precursors : The reaction of cyclopropylmethylamine with azetidine precursors.

- Reagents : Strong acids like hydrochloric acid are commonly used to facilitate the cyclization.

- Conditions : Anhydrous conditions are maintained to prevent hydrolysis, optimizing yield and purity.

Reaction Pathways

The compound can undergo various reactions:

- Oxidation : Can be oxidized to form cyclopropylmethyl ketones or carboxylic acids.

- Reduction : Reduction reactions yield cyclopropylmethylamines.

- Substitution Reactions : Nucleophilic substitutions can lead to functionalized derivatives.

The biological activity of this compound is primarily attributed to its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates, allowing it to participate in various biochemical pathways.

Therapeutic Potential

Research indicates potential therapeutic applications in:

- Antimicrobial Activity : Studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in antibiotic development.

- Anticancer Activity : Preliminary studies have shown that derivatives of azetidines can inhibit cancer cell proliferation, suggesting a possible role in oncology.

Case Studies and Research Findings

-

Antimicrobial Activity Assessment :

- A study evaluated the effectiveness of azetidine derivatives against bacterial strains, revealing promising results for certain compounds in inhibiting growth at low concentrations.

-

Anticancer Investigations :

- In vitro studies demonstrated that modifications of this compound could lead to increased cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

-

Neuropharmacological Studies :

- Research involving receptor binding assays has shown that certain azetidine derivatives may interact with neurotransmitter receptors, suggesting possible applications in neuropharmacology.

Comparative Analysis with Similar Compounds

| Compound Type | Ring Size | Reactivity Level | Biological Activity |

|---|---|---|---|

| Aziridines | 3 | High | Antimicrobial, anticancer |

| 3-(Cyclopropylmethyl)azetidine | 4 | Moderate | Antimicrobial, anticancer |

| Pyrrolidines | 5 | Low | Limited biological activity |

| β-Lactams | 4 | High | Antibiotic activity |

Q & A

Q. What are the standard synthesis protocols for 3-(Cyclopropylmethyl)azetidine hydrochloride?

The synthesis typically involves cyclopropylmethylamine and azetidine derivatives as precursors. Key steps include hydroxymethylation using formaldehyde (with excess molar ratios to enhance yield) and subsequent hydrochloride salt formation. Reaction conditions require precise temperature control (0–25°C) and inert atmospheres to minimize side reactions. Purification often employs recrystallization or chromatography . Alternative routes may involve cyclopropane ring formation via [2+2] cycloaddition followed by functionalization .

Q. How is the molecular structure of this compound characterized?

Structural analysis combines NMR (¹H/¹³C) for functional group identification, X-ray crystallography for ring-strain quantification (azetidine’s ~20° bond angle deviation from tetrahedral), and mass spectrometry for molecular weight validation. Computational methods (DFT) model ring strain and electronic properties .

Q. What safety protocols are critical when handling this compound?

Follow OSHA-compliant SOPs: use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/ingestion. Decontaminate spills with ethanol/water mixtures. Training on emergency procedures (e.g., eye wash stations) and SDS review are mandatory before use .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) are used to isolate enantiomers. Asymmetric catalysis (e.g., Jacobsen’s catalysts) can direct stereochemistry during cyclopropane or azetidine ring formation. Stereochemical outcomes are validated via circular dichroism (CD) or NOESY NMR .

Q. What methodologies resolve contradictions in optimal hydroxymethylation conditions?

Systematic DOE (Design of Experiments) evaluates variables like formaldehyde stoichiometry (1.5–3.0 equiv.), temperature (0–40°C), and solvent polarity (THF vs. DMF). Conflicting data are resolved by correlating reaction yields (HPLC) with intermediate stability (TGA/DSC) .

Q. How is this compound utilized in PROTACs and antibody-drug conjugates (ADCs)?

As a linker, its azetidine ring enables conjugation via amine-reactive chemistry (e.g., NHS esters). In PROTACs, it bridges E3 ligase ligands and target proteins, requiring optimization of spacer length (6–12 Å) for ternary complex stability. In ADCs, pH-sensitive linkers ensure payload release in lysosomal environments .

Q. What strategies optimize ring-opening reactions for functionalization?

Ring-opening nucleophiles (e.g., Grignard reagents or thiols) are selected based on electronic effects (azetidine’s strain lowers activation energy). Microwave-assisted synthesis (100–120°C, 30 min) accelerates reactions. Post-modification steps (e.g., Pd-catalyzed cross-coupling) introduce aryl/heteroaryl groups .

Q. How is biological activity against CNS targets assessed?

In vitro assays include:

- Radioligand binding (e.g., σ-1 receptor IC₅₀ determination via scintillation counting).

- Functional assays (cAMP modulation in CHO cells transfected with GPCRs). In silico studies use molecular docking (AutoDock Vina) to predict binding poses to dopamine transporters .

Q. How do substituents (e.g., cyclopropylmethyl) influence metabolic stability?

Microsomal stability assays (human liver microsomes, 1 hr incubation) quantify parent compound depletion (LC-MS/MS). Cyclopropyl groups reduce oxidative metabolism by CYP3A4 due to steric hindrance, enhancing half-life (t₁/₂ > 2 hrs vs. <0.5 hrs for unsubstituted analogs) .

Q. What computational models predict interaction mechanisms with biological targets?

MD simulations (AMBER/CHARMM) model ligand-receptor dynamics (e.g., binding to NMDA receptors). QSAR models correlate logP values (>2.5) with blood-brain barrier penetration. Free-energy perturbation (FEP) calculates binding affinity changes for substituent optimization .

Data Analysis and Validation

Q. How are purity and stability validated under varying storage conditions?

Accelerated stability studies (40°C/75% RH, 6 months) monitor degradation via HPLC-UV. Lyophilization improves long-term storage (-20°C, argon atmosphere). Impurity profiling (HRMS) identifies oxidation byproducts (e.g., N-oxide formation) .

Q. What techniques reconcile conflicting crystallography and NMR data?

Dynamic NMR (VT-NMR) resolves conformational equilibria (e.g., ring puckering). Synchrotron X-ray crystallography (1.0 Å resolution) validates bond lengths/angles, while solid-state NMR (¹³C CP/MAS) confirms crystal packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.